molecular formula C13H13FN2O4S2 B3128285 2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-14-2

2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Cat. No. B3128285
CAS RN: 338794-14-2
M. Wt: 344.4 g/mol
InChI Key: HJZQGQDXDFWTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area focuses on the synthesis and characterization of compounds with similar structural motifs to "2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate." For instance, studies have detailed the preparation of fluorobenzoyl-thioureas and their structural and conformational properties using techniques like X-ray diffraction and vibrational spectroscopy. These compounds, characterized by their planar carbonyl and thiourea groups, demonstrate the potential for in-depth analysis of similar sulfamate derivatives (Saeed, Erben, Shaheen, & Flörke, 2011).

Reactivity and Electrochemical Properties

Investigations into the reactivity and electrochemical properties of structurally related compounds have also been conducted. This includes the study of fluoropyrrolidine derivatives, which are noted for their application in medicinal chemistry, showcasing the diverse synthetic utility and potential electrochemical applications of fluorinated compounds (Singh & Umemoto, 2011).

Fluorine Effects on Optoelectronic and Vibrational Properties

The effects of fluorine substitution on the optoelectronic and vibrational properties of compounds have been explored, highlighting how fluorine atoms influence the properties of materials. Research on diarylethene derivatives, for example, has shown how fluorine substitution affects photochromism and fluorescence, which could be relevant for developing new optoelectronic devices (Liu, Pu, & Liu, 2009).

Application in Sensing Technologies

The development of fluorogenic probes for metal ion detection illustrates another application area. Studies have created probes with high selectivity towards specific metal ions, demonstrating the potential for "this compound" and its derivatives in environmental monitoring and bioimaging (Cao, Deng, Wang, Xiao, Ren, & Zhang, 2011).

Future Directions

The future directions or potential applications of “2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” are not specified in the retrieved data. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential in various research applications.

properties

IUPAC Name

[2-[(4-fluorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZQGQDXDFWTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Reactant of Route 2
Reactant of Route 2
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Reactant of Route 3
Reactant of Route 3
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Reactant of Route 4
Reactant of Route 4
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Reactant of Route 5
Reactant of Route 5
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Reactant of Route 6
Reactant of Route 6
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.